5-oxoundecanoic acid chemical structure and physical properties
5-oxoundecanoic acid chemical structure and physical properties
An In-Depth Technical Guide to 5-Oxoundecanoic Acid: Structural Dynamics, Chemical Properties, and Applications in Advanced Therapeutics
Executive Summary
5-Oxoundecanoic acid (also known as 4-heptanoylbutyric acid or 5-ketoundecanoic acid) is a bifunctional medium-chain fatty acid characterized by a terminal carboxylic acid and a ketone group at the C5 position. Historically recognized as a minor lipid metabolite, this compound has recently emerged as a critical structural scaffold in two cutting-edge domains of drug development: the synthesis of biodegradable ionizable lipids for lipid nanoparticle (LNP) nucleic acid delivery systems, and the rational design of ATP-citrate lyase (ACL) inhibitors for hypolipidemic interventions. This whitepaper deconstructs the physical properties, structural causality, and field-proven experimental protocols associated with 5-oxoundecanoic acid.
Chemical Identity and Physical Properties
The utility of 5-oxoundecanoic acid stems from its precise molecular geometry. The 11-carbon aliphatic chain provides necessary lipophilicity, while the C5 ketone introduces a localized dipole and a potential site for enzymatic degradation or further nucleophilic functionalization.
Table 1: Physicochemical Properties of 5-Oxoundecanoic Acid
| Property | Value / Description |
| IUPAC Name | 5-Oxoundecanoic acid |
| Common Synonyms | 4-Heptanoylbutyric acid; 5-Ketoundecanoic acid |
| CAS Registry Number | 16424-28-5[1] |
| Molecular Formula | C₁₁H₂₀O₃[2] |
| Molecular Weight | 200.275 g/mol [2] |
| Melting Point | 62 °C[2] |
| SMILES String | CCCCCCC(=O)CCCC(=O)O[3] |
| Structural Features | Terminal carboxylate (pKa ~4.8); C5 Ketone |
Structural Causality in Therapeutic Applications
As a Senior Application Scientist, it is crucial to understand why 5-oxoundecanoic acid is selected over other aliphatic acids in drug design. Its bifunctionality dictates its behavior in complex biological and chemical systems.
Biodegradable Scaffold for Lipid Nanoparticles (LNPs)
In the development of next-generation mRNA vaccines and gene therapies, the toxicity of first-generation cationic lipids remains a significant hurdle. 5-oxoundecanoic acid is utilized as a hydrophilic tail precursor in the synthesis of novel ionizable lipids[4].
-
Causality: The terminal carboxylic acid allows for facile esterification or amidation with branched, amine-containing alcohols (e.g., 2-butyloctan-1-ol). The internal C5 ketone is the critical design element; it acts as an esterase-independent degradation handle. Once the LNP enters the reducing and enzymatically active environment of the cytosol, the ketone group facilitates rapid metabolic breakdown of the lipid tail, preventing in vivo accumulation and subsequent hepatotoxicity[5].
Competitive Inhibition of ATP-Citrate Lyase (ACL)
ACL is a cytosolic enzyme responsible for converting citrate to acetyl-CoA, a critical upstream step in cholesterol and fatty acid biosynthesis.
-
Causality: Derivatives of 5-oxoundecanoic acid (such as 11-(2,4-dichlorophenyl)-3-hydroxy-3-carboxy-5-oxoundecanoic acid) are synthesized to mimic the transition state of citrate cleavage. The 5-oxo group and the aliphatic chain perfectly occupy the hydrophobic pocket of the ACL enzyme, while the engineered carboxylate headgroups competitively block the citrate binding site, yielding reversible Ki values in the 1−3 μM range[6].
Experimental Methodologies and Workflows
The following protocols detail the integration of 5-oxoundecanoic acid into complex synthetic and biochemical workflows. Every step is designed as a self-validating system to ensure high-fidelity results.
Protocol 1: EDC/DMAP-Mediated Synthesis of Ionizable Lipid Precursors
This protocol describes the coupling of 5-oxoundecanoic acid with a branched alcohol to form a biodegradable lipid tail, a foundational step in LNP formulation[7].
Rationale: Steglich esterification (EDC/DMAP) is chosen over acyl chloride formation (e.g., using thionyl chloride) because the mild conditions prevent unintended enolization or self-condensation of the C5 ketone group.
Step-by-Step Procedure:
-
Activation: Dissolve 4.0 g of 5-oxoundecanoic acid in 40 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere.
-
Catalysis: Add 8.4 mL of Triethylamine (TEA) and 1.22 g of 4-dimethylaminopyridine (DMAP). Causality: TEA neutralizes the HCl salt of the coupling agent, while DMAP acts as a hyper-nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate that accelerates esterification and suppresses side-reaction pathways.
-
Substrate Addition: Introduce 3.7 g of the target branched alcohol (e.g., 2-butyloctan-1-ol).
-
Coupling: Add 5.8 g of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl). Stir the reaction mixture continuously at 40 °C for 3 hours.
-
Workup & Self-Validation: Quench the reaction with distilled water. Extract the organic layer with ethyl acetate. The water-soluble urea byproduct of EDC partitions cleanly into the aqueous phase. Wash the organic layer with brine, dry over anhydrous Na2SO4 , and concentrate under vacuum.
-
Analytical Validation: Confirm product formation via 1H -NMR. The successful esterification is validated by the downfield shift of the alcohol's α -protons (from ~3.5 ppm to ~4.1 ppm) and the preservation of the ketone signal ( α -protons to the ketone at ~2.4 ppm)[8].
Workflow: EDC/DMAP-mediated esterification of 5-oxoundecanoic acid for LNP lipid synthesis.
Protocol 2: Coupled Enzymatic Assay for ATP-Citrate Lyase Inhibition
To evaluate the efficacy of 5-oxoundecanoic acid derivatives as hypolipidemic agents, a coupled spectrophotometric assay is utilized[9].
Rationale: ACL activity cannot be easily measured directly. By coupling the ACL-mediated production of oxaloacetate to malate dehydrogenase (MDH), the reaction can be monitored in real-time via the oxidation of NADH to NAD⁺, which corresponds to a decrease in absorbance at 340 nm.
Step-by-Step Procedure:
-
Buffer Preparation: Prepare an assay buffer containing 50 mM Tris-HCl (pH 8.0), 10 mM MgCl2 , and 1 mM Dithiothreitol (DTT). Causality: DTT maintains the catalytic cysteine residues of ACL in a reduced, active state.
-
Reagent Assembly: To a UV-transparent microplate well, add the assay buffer, 0.2 mM NADH, 0.3 mM CoA, 3 mM ATP, and an excess of coupling enzyme (Malate Dehydrogenase, ~2 Units).
-
Inhibitor Incubation: Introduce the 5-oxoundecanoic acid derivative at varying concentrations (0.1 μM to 10 μM). Add purified recombinant ACL enzyme and pre-incubate at 37 °C for 10 minutes to allow the inhibitor to equilibrate within the hydrophobic binding pocket.
-
Initiation & Kinetic Monitoring: Initiate the reaction by adding 0.5 mM Citrate. Immediately monitor the decrease in absorbance at 340 nm ( A340 ) using a microplate reader for 15 minutes.
-
Data Analysis: Calculate the initial velocity ( V0 ) from the linear portion of the A340 decay curve. Plot V0 versus inhibitor concentration to determine the IC50 and apply the Cheng-Prusoff equation to derive the reversible inhibition constant ( Ki ).
Pathway: Competitive inhibition of ATP-Citrate Lyase by 5-oxoundecanoic acid derivatives.
References
- LipidBank. "Fatty acid - LipidBank: 5-Oxoundecanoic acid." LipidBank Database.
- Pearce, B. C., et al. "ATP-Citrate Lyase as a Target for Hypolipidemic Intervention. Design and Synthesis of 2-Substituted Butanedioic Acids as Novel, Potent Inhibitors of the Enzyme." Journal of Medicinal Chemistry - ACS Publications.
- Google Patents. "US20220096381A1 - Lipid composition." Google Patents.
- European Patent Office. "EP 4059505 B1 - LIPID COMPOSITION." Googleapis.
Sources
- 1. nextsds.com [nextsds.com]
- 2. LipidBank - Fatty acid [lipidbank.jp]
- 3. Page loading... [wap.guidechem.com]
- 4. US20220096381A1 - Lipid composition - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. US20220096381A1 - Lipid composition - Google Patents [patents.google.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. pubs.acs.org [pubs.acs.org]
